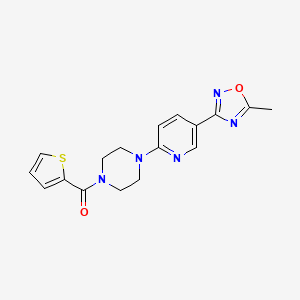![molecular formula C10H10F3N5O2 B2359669 {5-(羟甲基)-1-[4-甲基-6-(三氟甲基)-2-嘧啶基]-1H-1,2,3-三唑-4-基}甲醇 CAS No. 866133-94-0](/img/structure/B2359669.png)
{5-(羟甲基)-1-[4-甲基-6-(三氟甲基)-2-嘧啶基]-1H-1,2,3-三唑-4-基}甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol is a synthetically derived compound, known for its complex structure and significant role in scientific research. Its unique combination of functional groups makes it a valuable subject of study in various fields such as organic chemistry, pharmacology, and industrial applications.
科学研究应用
This compound has found extensive applications in:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : In the study of enzyme inhibition and receptor binding.
Industry: : Used in the production of advanced materials and chemical sensors due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of {5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol typically involves a multi-step process. The initial step often includes the reaction of 4-methyl-6-(trifluoromethyl)-2-aminopyrimidine with propargyl alcohol under suitable catalysts, followed by a 1,3-dipolar cycloaddition with azides to form the triazole ring. The hydroxymethyl group is introduced in the final step through a hydroxymethylation reaction under controlled conditions, typically using formaldehyde.
Industrial Production Methods: : In an industrial setting, this compound can be produced using high-efficiency continuous flow reactors. The scalability of the synthesis involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of automation and real-time monitoring systems ensures consistency and quality in large-scale production.
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: : The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, typically under basic conditions.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate (PCC), ambient temperature.
Reduction: : Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.
Substitution: : Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidized derivatives: Carboxylic acid compounds.
Reduced derivatives: Dihydropyrimidine compounds.
Substituted derivatives: Various substituted pyrimidine derivatives based on the nucleophile used.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets. In enzyme inhibition studies, it acts by binding to the active site of enzymes, thereby preventing substrate access. The trifluoromethyl and hydroxymethyl groups play crucial roles in these interactions by enhancing binding affinity and specificity. Pathways involved include the inhibition of nucleotide synthesis and signal transduction pathways.
Comparison with Other Compounds
5-(hydroxymethyl)-1H-1,2,3-triazole: : Lacks the pyrimidinyl and trifluoromethyl groups, making it less specific in biological interactions.
4-methyl-6-(trifluoromethyl)-2-pyrimidinamine: : Does not contain the triazole and hydroxymethyl groups, affecting its chemical reactivity.
The uniqueness of {5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol lies in its combination of functional groups, enhancing its versatility in chemical reactions and specificity in biological applications.
List of Similar Compounds
1H-1,2,3-triazole derivatives
Pyrimidine derivatives
Hydroxymethylated compounds
Trifluoromethylated compounds
属性
IUPAC Name |
[5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O2/c1-5-2-8(10(11,12)13)15-9(14-5)18-7(4-20)6(3-19)16-17-18/h2,19-20H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOGEQYQYDQSPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(N=N2)CO)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)
![8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359600.png)

![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)
![(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid](/img/structure/B2359606.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)

![Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2359609.png)
